molecular formula C17H19NO2 B5580150 N-benzyl-2-(2,3-dimethylphenoxy)acetamide

N-benzyl-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5580150
M. Wt: 269.34 g/mol
InChI Key: VCVUWLHAOUSMHQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,3-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a 2,3-dimethylphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then reacted with benzylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,6-dimethylphenoxy)acetamide
  • N-(4-(benzyloxy)phenyl)-2-(2,3-dimethylphenoxy)acetamide
  • N-(2,4-dimethyl-benzyl)-2-phenoxy-acetamide

Uniqueness

N-benzyl-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy and benzyl groups This unique structure can result in distinct biological activities and chemical properties compared to similar compounds

Properties

IUPAC Name

N-benzyl-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-7-6-10-16(14(13)2)20-12-17(19)18-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVUWLHAOUSMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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